5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid
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Overview
Description
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopropylethynyl group attached to the 5-position of the picolinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid, which is commercially available or can be synthesized from 2-methylpyridine by oxidation using potassium permanganate.
Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropylation reaction. This involves the reaction of picolinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the cyclopropylated picolinic acid with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted derivatives of this compound.
Scientific Research Applications
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A simpler analog without the cyclopropylethynyl group.
5-Nitropicolinic Acid: Contains a nitro group instead of the cyclopropylethynyl group.
2-Pyridinecarboxylic Acid: Another isomer of picolinic acid.
Uniqueness
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H9NO2 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-6-5-9(7-12-10)4-3-8-1-2-8/h5-8H,1-2H2,(H,13,14) |
InChI Key |
OZWFVAVSKMWMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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